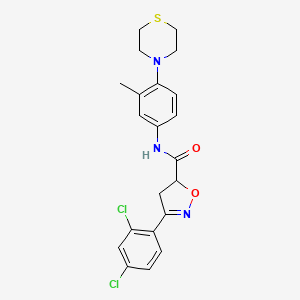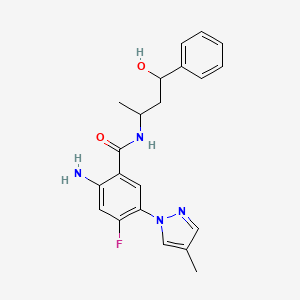
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of various anion transporters, including chloride channels, bicarbonate transporters, and volume-regulated anion channels.
Mécanisme D'action
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide is a potent inhibitor of various anion transporters, including chloride channels, bicarbonate transporters, and volume-regulated anion channels. It works by binding to the transporters and blocking the movement of anions across the cell membrane. This compound has been shown to inhibit both the influx and efflux of anions, depending on the type of transporter being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in red blood cells, which can lead to cell shrinkage and hemolysis. This compound has also been shown to inhibit the secretion of bicarbonate ions in the pancreas, which can lead to a decrease in the pH of the duodenum. In addition, this compound has been shown to inhibit the activity of volume-regulated anion channels in various cell types, which can lead to changes in cell volume and ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various anion transporters, making it a useful tool for studying their function. This compound is also commercially available, making it easy to obtain for lab experiments. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and its effects on anion transporters can be affected by the pH and ionic strength of the solution being studied.
Orientations Futures
There are several future directions for research involving 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide. One area of research is the development of more specific and potent inhibitors of anion transporters. Another area of research is the study of the role of anion transporters in various physiological processes, such as cell volume regulation and pH regulation. Finally, the development of new techniques for studying anion transporters, such as high-throughput screening assays, could lead to the discovery of new inhibitors and the identification of novel targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with N,N-diethyl-2,3-dihydroindole-5-sulfonamide in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%. The synthesis method of this compound has been well-established, and the compound is commercially available.
Applications De Recherche Scientifique
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been widely used in scientific research as a tool to study various anion transporters. It has been used to investigate the role of chloride channels in cell volume regulation, the regulation of pH in the stomach, and the transport of bicarbonate ions in the pancreas. This compound has also been used to study the regulation of volume-regulated anion channels in various cell types, including red blood cells, endothelial cells, and smooth muscle cells.
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-3-23(4-2)28(26,27)14-5-6-17-12(9-14)7-8-24(17)19(25)13-10-15(20)18(22)16(21)11-13/h5-6,9-11H,3-4,7-8,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJRIMNJGEDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[4-(dimethylamino)phenyl]imidazol-2-yl]sulfanyl-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]ethanone](/img/structure/B7431086.png)
![1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)


![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

